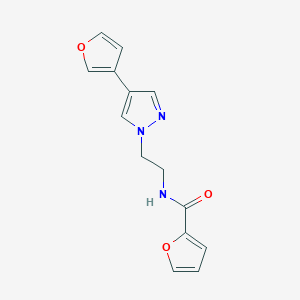
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C14H13N3O3 and its molecular weight is 271.276. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide typically involves multi-step organic synthesis. It starts with the construction of the furan and pyrazole rings, which are then linked via an ethyl bridge. The specific conditions include the use of appropriate solvents, catalysts, and temperature control to ensure the desired product yield.
Industrial Production Methods: For large-scale production, the synthesis route is optimized to minimize costs and maximize yield. Techniques such as continuous flow chemistry and catalysis are often employed. Rigorous purification methods, like crystallization and chromatography, are used to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: This compound undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common oxidizing agents, reducing agents, and electrophiles or nucleophiles are used to modify the structure or introduce new functional groups. Typical conditions might involve specific solvents, temperature controls, and catalysts.
Major Products Formed: The primary products depend on the type of reaction; for instance, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may yield furan-2-ethylamine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is used in the development of new synthetic methodologies and as a building block for more complex molecules.
Biology: It is investigated for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Preliminary research suggests possible therapeutic applications due to its biological activity, though clinical uses are still under investigation.
Industry: The compound is explored in the development of new materials and chemical processes.
5. Mechanism of Action: : The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to biological effects such as reduced inflammation or inhibited cell proliferation. The exact pathways are still subjects of ongoing research.
6. Comparison with Similar Compounds: : this compound is compared to other compounds with similar structures, such as other pyrazole-furan hybrids. Similar compounds include:
N-(2-(5-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide
N-(2-(3-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide
This compound's uniqueness lies in its specific substitution pattern on the pyrazole and furan rings, which can lead to different biological activities and reactivities compared to its analogs.
Hope you find this insightful!
Eigenschaften
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c18-14(13-2-1-6-20-13)15-4-5-17-9-12(8-16-17)11-3-7-19-10-11/h1-3,6-10H,4-5H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFYZUZYDKQURM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 4-[(4-cyanophenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2924924.png)
![N-(4-chlorophenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2924926.png)
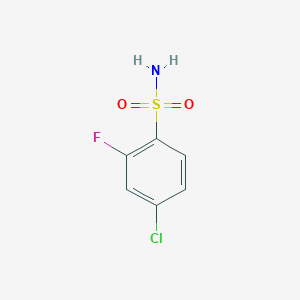
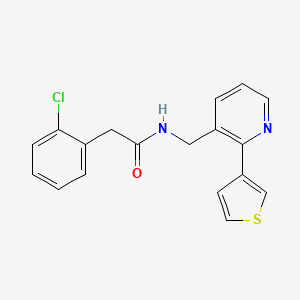
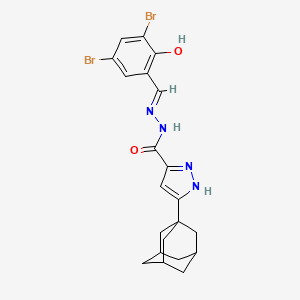
![4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2924931.png)
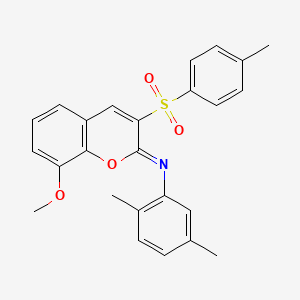
![2-Phenoxy-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2924933.png)
![1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2924935.png)
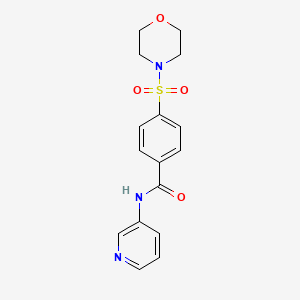
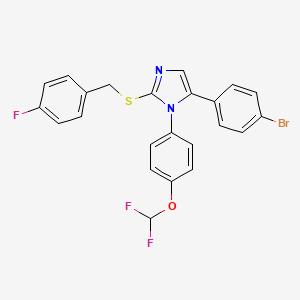
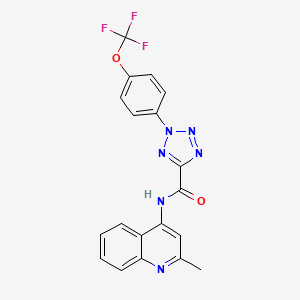
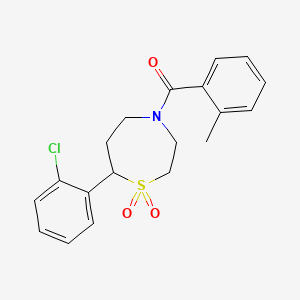
![N-{2-[5-(4-hydroxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2924943.png)
